molecular formula C14H13N5O5S2 B193777 E-Cefdinir CAS No. 178601-88-2

E-Cefdinir

货号 B193777
CAS 编号: 178601-88-2
分子量: 395.4 g/mol
InChI 键: RTXOFQZKPXMALH-RWFJUVPESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefdinir is an oral third-generation cephalosporin with good in vitro activity against many pathogens commonly causative in community-acquired infections . It is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .


Synthesis Analysis

The coordination chemistry of the antibiotic, cefdinir, and its metal complexes with Cu (II) and Zn (II) was described and characterized on the basis of analytical and spectral studies .


Molecular Structure Analysis

Cefdinir crystallizes in space group P2 1 (#4) with a = 5.35652 (4), b = 19.85676 (10), c = 7.57928 (5) Å, β = 97.050 (1) °, V = 800.061 (6) Å 3 . The molecular formula is C 14 H 13 N 5 O 5 S 2 and the molecular weight is 395.42 .


Chemical Reactions Analysis

Cefdinir is stable in the presence of some, but not all, β-lactamase enzymes . As a result, many organisms resistant to penicillins and some cephalosporins are susceptible to cefdinir .


Physical And Chemical Properties Analysis

Cefdinir is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .

科学研究应用

1. Spectrofluorimetric Determination of Cefdinir

  • Application Summary : A stability-indicating spectrofluorimetric method was developed for the determination of Cefdinir, a third-generation cephalosporin drug, via its acid and alkali-induced degradation products .
  • Methods of Application : The drug was determined via its acid-induced degradation products at 408 nm using an excitation wavelength of 292 nm, and via its alkali-induced degradation products at 458 nm after excitation at 330 nm . The investigation of degradation pathways was achieved using IR and LC/MS/MS .
  • Results : Linearity was achieved in the ranges 0.7–7.0 and 0.03–0.30 μg/mL for the acid-induced and alkali-induced degradation products, respectively . The proposed technique was effectively implemented with excellent accuracy and precision to determine Cefdinir in bulk powder and pharmaceutical dosage forms .

2. Solid Dispersion Composed of Hydrophilic Polymers

  • Application Summary : Cefdinir solid dispersions (CSDs) were prepared using hydrophilic polymers such as hydroxypropyl-methylcellulose (HPMC), carboxymethylcellulose-Na (CMC-Na), and polyvinyl pyrrolidone K30 (PVP K30) to enhance dissolution/solubility and in vivo oral bioavailability .
  • Methods of Application : CSDs were prepared at the weight ratio of 1:1 (drug:polymer) using a spray-drying method . The prepared CSDs were characterized by aqueous solubility, differential scanning calorimetry (DSC), powder X-ray diffraction (p-XRD), scanning electron microscopy (SEM), aqueous viscosity, and dissolution test in various media .
  • Results : The developed CSDs resulted in about 9.0-fold higher solubility of cefdinir and a significantly improved dissolution profile in water and at pH 1.2, compared with cefdinir crystalline powder . The in vivo oral absorption (represented as AUC inf) was markedly increased by 4.30-, 6.77- and 3.01-fold for CSD1, CSD2, and CSD3, respectively, compared with cefdinir suspension in rats .

安全和危害

Cefdinir may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should be used only as directed by a doctor .

未来方向

Cefdinir is usually taken 1-2 times a day for 5-10 days . It has shown good clinical and bacteriological efficacy in the treatment of a wide range of mild-to-moderate infections of the respiratory tract and skin in adults, adolescents and pediatric patients .

属性

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXOFQZKPXMALH-RWFJUVPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E-Cefdinir

CAS RN

178601-88-2, 91832-40-5
Record name Cefdinir, E-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178601882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFDINIR, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G2M33IGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E-Cefdinir
Reactant of Route 2
Reactant of Route 2
E-Cefdinir
Reactant of Route 3
E-Cefdinir
Reactant of Route 4
E-Cefdinir
Reactant of Route 5
E-Cefdinir
Reactant of Route 6
Reactant of Route 6
E-Cefdinir

Citations

For This Compound
22
Citations
EH Gerlach, RN Jones, SD Allen, FP Koontz… - … and infectious disease, 1992 - Elsevier
Cefdinir, a new oral cephalosporin, was compared to cefaclor, cefadroxil, cefixime, and cefuroxime against > 5000 recent aerobic clinical isolates. This multicenter study revealed broad-…
Number of citations: 23 www.sciencedirect.com
H Wang, H Huang, J Cao, D Chui, S Xiao - downloads.hindawi.com
The representative chromatograms of cefdinir and its impurities are shown in figure 7. Apart from the main constituent (Compound 0), there are four peaks observed in extracted ion …
Number of citations: 2 downloads.hindawi.com
UB Schaad - Journal of international medical research, 2004 - journals.sagepub.com
This review evaluates studies published between January 1997 and August 2003 comparing clinical outcome and bacteriological eradication rates for patients with acute streptococcal …
Number of citations: 18 journals.sagepub.com
T Inui, T Endo, T Matsushita - Antimicrobial Agents and …, 2000 - Am Soc Microbiol
Actinobacillus pleuropneumoniae, which was formerly classified in the genus Haemophilus, is a pathogen causing swine pleuropneumonia. We found that aspoxicillin showed strong …
Number of citations: 6 journals.asm.org
M Takeshita, A Haraguchi, M Miura… - Clinical and …, 2017 - Wiley Online Library
Mechanical reduction of infectious bacteria by using physical instruments is considered the principal therapeutic strategy for periodontal disease; addition of antibiotics is adjunctive. …
Number of citations: 2 onlinelibrary.wiley.com
T Inui, T Endo, T Matsushita - Citeseer
MATERIALS AND METHODS Bacterial strain. Beta-lactamase nonproducing strains of A. pleuropneumoniae NB001 and H. influenzae IID983 were provided by the Japanese …
Number of citations: 2 citeseerx.ist.psu.edu
RSM Rashid, S Temurlu, A Abourajab, P Karsili… - Pharmaceuticals, 2023 - mdpi.com
Type 2 diabetes mellitus is a chronic health problem that can be controlled by slowing one’s carbohydrate metabolism by inhibiting α-glucosidase, an enzyme responsible for …
Number of citations: 7 www.mdpi.com
P Mourão, RM Palma - Revista Portuguesa de Medicina Geral e Familiar, 2002 - rpmgf.pt
… As únicas cefalosporinas actualmente aprovadas para tratamentos inferiores a dez dias são cefpodoxime e cefdinir: duas doses diárias durante cinco dias (ambas não comercializadas …
Number of citations: 4 rpmgf.pt
ELE ESCREVEU, BEE BARTONELLA… - PLoS Negl Trop …, 2023 - personalconsult.com
… Ela foi considerada por seu médico como tendo uma recaída de Bartonella e recebeu rifampicina 300 mg 3 vezes ao dia e cefdinir 300 mg 3 vezes ao dia durante 12 semanas. Ele …
Number of citations: 2 www.personalconsult.com
A Rossi, P Tasegian - … Società Italiana di Medicina Generale N, 2017 - pacinimedicina.it
… In uno studio effettuato “in vitro” tra quattro efalosporine orali di terza generazione (cefditoren, cefpodoxima, cefixima e cefdinir) nei confronti di dieci …
Number of citations: 1 www.pacinimedicina.it

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。